DSPE-PEG-Maleimide (MW 2000)

Liposome Manufacturing Bioconjugation Maleimide Stability

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide) is an amphiphilic, heterobifunctional PEGylated phospholipid widely used in targeted drug delivery systems. Its structure comprises a hydrophobic C18 lipid anchor (DSPE) for stable insertion into lipid bilayers, a 2000 Da polyethylene glycol (PEG) spacer providing a steric barrier, and a terminal maleimide group for highly specific thiol-directed bioconjugation.

Molecular Formula C54H100N4NaO14P
Molecular Weight 1083.4 g/mol
Cat. No. B15599163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSPE-PEG-Maleimide (MW 2000)
Molecular FormulaC54H100N4NaO14P
Molecular Weight1083.4 g/mol
Structural Identifiers
InChIInChI=1S/C54H98N3O14P.H3N.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(62)68-45-48(71-54(63)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-70-72(64,65)69-42-39-56-50(59)47-67-44-43-66-41-38-55-49(58)37-40-57-51(60)35-36-52(57)61;;/h35-36,48H,3-34,37-47H2,1-2H3,(H,55,58)(H,56,59)(H,64,65);1H3;/q;;+1/p-1/t48-;;/m1../s1
InChIKeyZIAGQZAKMWCCNU-NVMLYMPWSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DSPE-PEG-Maleimide (MW 2000): A Cornerstone Functional Lipid for Targeted Nanomedicine and Bioconjugation


1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide) is an amphiphilic, heterobifunctional PEGylated phospholipid widely used in targeted drug delivery systems [1]. Its structure comprises a hydrophobic C18 lipid anchor (DSPE) for stable insertion into lipid bilayers, a 2000 Da polyethylene glycol (PEG) spacer providing a steric barrier, and a terminal maleimide group for highly specific thiol-directed bioconjugation [2]. Unlike simple methoxy-terminated stealth lipids, this compound uniquely enables the stable, covalent attachment of targeting ligands—such as antibodies, peptides, and proteins—directly onto the surface of pre-formed or forming liposomes and lipid nanoparticles [3]. This dual functionality—prolonged systemic circulation and active targeting—makes it a critical building block where passive accumulation via the enhanced permeability and retention (EPR) effect is insufficient.

Why a Simple DSPE-PEG or Alternative MW Cannot Substitute DSPE-PEG2000-Maleimide in Targeted Formulations


Generic substitution with non-functionalized DSPE-mPEG or alternative linker chemistries (e.g., NHS-ester, carboxyl) systematically fails due to three critical factors. First, substituting DSPE-mPEG2000 eliminates the reactive handle for ligand anchoring, reducing active targeting capability to passive accumulation alone [1]. Second, using alternative reactive groups like NHS-esters introduces off-target amine reactivity with abundant serum proteins rather than the site-specific thiol conjugation achievable with maleimide, risking premature payload release or immunogenicity [2]. Third, changing the PEG molecular weight from 2000 Da to longer chains (e.g., 5000 Da) trades tumor penetration efficiency for circulation time; longer PEG chains create a thicker steric barrier that can shield conjugated ligands from their receptors [3]. These are not theoretical risks—they directly impact conjugation efficiency, tumor drug accumulation, and clinical translatability, as quantified in the evidence below.

Quantitative Evidence of DSPE-PEG2000-Maleimide Differentiation Against Closest Analogs


Post-Insertion Manufacturing: 76% vs. 32% Active Maleimide Groups Available for Ligand Conjugation

A direct comparison study quantified the fraction of active maleimide groups remaining on liposome surfaces after two common preparation methods. When DSPE-PEG2000-Mal was incorporated via post-insertion into pre-formed liposomes, 76% of maleimide groups remained active and available for thiol coupling. In contrast, the pre-insertion method—where DSPE-PEG2000-Mal is mixed with lipids before vesicle formation—resulted in only 63% initial activity, which further degraded to 32% after downstream purification steps [1]. This 2.4-fold difference in functional group availability directly determines the efficiency and reproducibility of subsequent ligand attachment.

Liposome Manufacturing Bioconjugation Maleimide Stability

Conjugation Chemistry Selectivity: Maleimide-Thiol Yields >90% Efficiency vs. 60–70% for Carboxyl-Based Linkers

DSPE-PEG2000-Maleimide achieves a conjugation efficiency exceeding 90% when reacting with thiolated ligands such as anti-HER2 Fab' fragments [1]. This occurs via a Michael addition under mild, near-physiological conditions (pH 6.5–7.5, room temperature) that preserves protein integrity [2]. In contrast, carboxylated DSPE-PEG (e.g., DSPE-PEG-COOH) activated with EDC/NHS for amine coupling typically achieves only 60–70% efficiency for similar peptides (e.g., RGD), with significant losses attributed to competing NHS-ester hydrolysis in aqueous media [1]. The maleimide approach also avoids the cross-linking risks inherent in random amine modification of lysine-rich proteins.

Bioconjugation Efficiency Site-Specific Chemistry Antibody-Drug Conjugates

Immunological Safety Profile: Maleimide-Terminal Liposomes Show Attenuated Anti-PEG IgM Response vs. Methoxy-Terminal Liposomes

The accelerated blood clearance (ABC) phenomenon—where repeated dosing of PEGylated liposomes triggers rapid systemic clearance—represents a critical translational barrier for nanomedicines. A head-to-head murine study compared liposomes bearing methoxy-PEG-DSPE (PL-OCH3) with those bearing maleimide-PEG-DSPE (PL-MAL). PL-MAL induced significantly lower anti-PEG IgM secretion upon first dose, suggesting reduced immunogenicity of the maleimide terminus [1]. However, despite this favorable IgM profile, the second dose of PL-MAL still exhibited rapid blood clearance, mediated by a complement activation pathway independent of anti-PEG IgM—a distinct mechanism from that of conventional PL-OCH3 [1]. This differential immunological handling must be factored into repeat-dosing regimens.

Accelerated Blood Clearance Anti-PEG Immunity Immunoliposome Safety

PEG2000 Balances Circulation Time and Tumor Penetration: Avoiding the Steric Hindrance Trade-off of PEG5000

The molecular weight of the PEG spacer directly governs both systemic circulation half-life and the accessibility of conjugated ligands to their target receptors. DSPE-PEG2000 provides a PEG layer thickness of approximately 5–6 nm on the liposome surface, sufficient to reduce opsonin adsorption and extend circulation half-life [1]. DSPE-PEG5000 forms a thicker layer (8–10 nm), further prolonging circulation but introducing steric hindrance that can shield short peptide ligands from receptor engagement [2]. A study comparing DSPE-PEG2000-maleimide with DSPE-PEG5000-amine for dual-ligand nanocarriers found that PEG2000-linked tumor microenvironment-sensitive polypeptides (TMSP) retained cell-penetrating function upon MMP-2/9 cleavage, whereas the longer PEG5000 reduced folate receptor accessibility, necessitating separate optimization of each ligand-PEG pair [3]. For applications requiring both targeting ligand accessibility and extended circulation, PEG2000 represents a strategically balanced choice.

PEG Chain Length Pharmacokinetics Tumor Penetration

GMP-Grade DSPE-PEG2000-Maleimide Enables Regulatory-Compliant Kit-Based Manufacturing for Clinical Immunoliposomes

A patented kit-based formulation system leverages DSPE-PEG2000-Maleimide as the reactive phospholipid anchor for on-demand preparation of peptide-targeted liposomal doxorubicin [1]. The kit comprises three separate vials: (1) sterile liposomal doxorubicin dispersion, (2) lyophilized DSPE-PEG-maleimide, and (3) lyophilized targeting peptide in a 1:1 stoichiometric ratio to the maleimide lipid [1]. This design shifts functionalization complexity from the manufacturing facility to the point of care, enabling hospital pharmacies to prepare patient-specific targeted formulations by simple reconstitution and mixing. The use of GMP-grade DSPE-PEG2000-Maleimide is foundational to this regulatory strategy, as the defined molecular weight (2000 Da) ensures consistent post-insertion kinetics and reproducible peptide-to-liposome ratios critical for batch-to-batch consistency [1].

GMP Manufacturing Clinical Translation Immunoliposome Kits

Peptide Density Control: Post-Insertion Enables Fine-Tuning of 3–7% Peptide/Lipid Ratios for Optimal Cellular Uptake

The post-insertion methodology enabled by DSPE-PEG2000-Maleimide allows precise control over the density of targeting ligands on the liposome surface, a critical parameter for receptor-mediated internalization. In a study targeting the LDL receptor on acute myeloid leukemia cells, DSPE-PEG2000-maleimide was used to conjugate the AA13 peptide at 3% (low ligand density, LL) and 7% (high ligand density, HL) molar ratios [1]. The HL formulation (7% peptide/lipid) achieved 2.3–3.6-fold higher cellular uptake compared to untargeted liposomes and delivered 2.2–3.5-fold greater cytotoxicity with encapsulated daunorubicin, demonstrating that receptor-mediated uptake can be titrated by controlling the input ratio of DSPE-PEG2000-maleimide [1]. This level of control is not achievable with pre-insertion methods, where processing losses reduce and randomize the final functional group availability.

Ligand Density Optimization Receptor-Mediated Uptake Post-Insertion Method

Procurement-Anchored Application Scenarios for DSPE-PEG2000-Maleimide in Targeted Medicine Development


Antibody-Conjugated Immunoliposomes for Oncology: Post-Insertion Functionalization of Doxil-Type Formulations

For programs developing antibody-targeted liposomal chemotherapeutics, DSPE-PEG2000-Maleimide is the established linker chemistry for covalent conjugation of reduced antibody fragments (Fab') to pre-formed liposomes. The post-insertion method preserves 76% maleimide activity (vs. 32% for pre-insertion) [1], and the thiol-maleimide chemistry achieves >90% conjugation efficiency, directly reducing the required molar excess of expensive therapeutic antibodies [2]. The published kit-based manufacturing pathway using lyophilized DSPE-PEG2000-Maleimide provides a regulatory precedent for clinical translation [3].

Dual-Ligand Lipid Nanocarriers Requiring Independent Optimization of PEG-Ligand Pairs

When designing nanocarriers that combine a cell-penetrating peptide (CPP) with a tumor-targeting ligand, DSPE-PEG2000-Maleimide is strategically paired with a distinct PEG length for the second ligand. The PEG2000 spacer preserves ligand accessibility while providing sufficient circulatory stealth, whereas PEG5000 on the second ligand can be reserved for functions where extended circulation outweighs receptor accessibility concerns [1]. This evidence-based selection avoids the steric hindrance that can silence shorter peptide ligands when conjugated exclusively via PEG5000 linkers [1].

Repeat-Dosing Immunoliposome Regimens Requiring Dedicated ABC Assessment

Programs planning multi-dose schedules of PEGylated liposomes must recognize that maleimide-terminated DSPE-PEG engages a complement-driven accelerated blood clearance mechanism distinct from the well-characterized anti-PEG IgM pathway of methoxy-PEG [1]. Preclinical pharmacokinetic studies for repeat-dosing regimens should therefore use DSPE-PEG2000-Maleimide-based formulations (not methoxy-PEG surrogates) from the earliest stages to generate clinically translatable immunogenicity and clearance data [1].

GMP-Compliant Targeted Nanomedicine Manufacturing via Lyophilized Kit Assembly

For clinical-stage or commercial programs, procurement of GMP-grade DSPE-PEG2000-Maleimide enables a validated kit-based manufacturing workflow: lyophilized maleimide-lipid is reconstituted and mixed with pre-manufactured drug-loaded liposomes and thiolated targeting peptide in a 1:1 stoichiometric ratio at the point of care [1]. This decouples lipid functionalization from peptide conjugation, extending product shelf life and simplifying cold-chain logistics—a commercially validated strategy documented in published patent filings [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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